molecular formula C6H2Cl2N2S B3338927 4,6-Dichlorothieno[2,3-d]pyrimidine CAS No. 1638764-42-7

4,6-Dichlorothieno[2,3-d]pyrimidine

Cat. No.: B3338927
CAS No.: 1638764-42-7
M. Wt: 205.06 g/mol
InChI Key: HJPKDOWKUUXTPX-UHFFFAOYSA-N
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Description

4,6-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichlorothieno[2,3-d]pyrimidine typically involves the chlorination of thieno[2,3-d]pyrimidine derivatives. One common method includes the reaction of thieno[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) under reflux conditions . This reaction results in the formation of this compound with high yield.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. A practical approach involves the use of bulk chemicals and standard laboratory equipment, allowing for the synthesis of the compound in significant quantities without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alkyl halides, and organometallic reagents.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted thieno[2,3-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dichlorothieno[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms.

Comparison with Similar Compounds

  • 2,4-Dichlorothieno[2,3-d]pyrimidine
  • 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
  • 2-Chloro-5-iodopyrimidine

Comparison: 4,6-Dichlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of chlorine atoms at the 4 and 6 positions enhances its ability to undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4,6-dichlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKDOWKUUXTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294940
Record name 4,6-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-42-7
Record name 4,6-Dichlorothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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